molecular formula C11H13N3O4S B2865471 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-24-3

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2865471
CAS No.: 898412-24-3
M. Wt: 283.3
InChI Key: SKZCNNMZVRYVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent, cell-permeable, and ATP-competitive inhibitor of the kinase DYRK1A [Source]. It demonstrates high selectivity for DYRK1A over other kinases, making it a valuable chemical probe for dissecting DYRK1A-specific signaling pathways [Source]. The primary research applications for this compound are in the fields of neurobiology and cancer research. In studies of neurodegenerative diseases, such as Alzheimer's, inhibiting DYRK1A has been shown to reduce tau protein phosphorylation, a key pathological hallmark [Source]. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this inhibitor is a critical tool for investigating its oncogenic or tumor-suppressive functions in various cancer models, including glioblastoma and leukemia [Source]. Its mechanism involves binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates involved in transcription, cell cycle control, and neuronal development [Source]. This makes it an essential compound for fundamental research into cell signaling and for exploratory drug discovery programs targeting DYRK1A-related pathologies.

Properties

IUPAC Name

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-6(5-18-2)12-8(15)7-9(16)13-11-14(10(7)17)3-4-19-11/h3-4,6,16H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZCNNMZVRYVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dry acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical reactions of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide can be categorized into several types based on their nature and the functional groups involved.

Key Reactions and Mechanisms

The compound can undergo various important chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl derivatives using oxidizing agents such as potassium permanganate.

  • Reduction : The carbonyl groups may be reduced to alcohols or amines using reducing agents like sodium borohydride.

Reaction Conditions

Careful control of reaction conditions is essential for optimizing yields and purity. Key parameters include:

  • Temperature : Elevated temperatures may be required for certain reactions to proceed efficiently.

  • Solvent Choice : The choice of solvent can significantly influence reaction rates and product selectivity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure by identifying the environment of hydrogen and carbon atoms within the compound.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound, confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on characteristic absorption bands corresponding to molecular vibrations.

Interaction with Biological Targets

The compound's structure suggests potential interactions with enzymes or receptors involved in metabolic pathways, particularly those related to sirtuins, which are implicated in aging and metabolic regulation.

Therapeutic Development

Due to its unique chemical properties, this compound may serve as a lead structure for developing new therapeutic agents targeting various diseases.

Data Table

PropertyValue
Molecular FormulaC12H14N4O4SC_{12}H_{14}N_{4}O_{4}S
Molecular Weight286.33 g/mol
Key Functional GroupsHydroxyl, Carboxamide
Potential ApplicationsTherapeutic agents
Common Synthesis MethodsCondensation, N-Alkylation

This article provides an overview of the chemical reactions associated with 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide based on current research findings and synthesis methodologies. Further exploration into this compound's properties could enhance our understanding of its potential applications in medicinal chemistry.

Scientific Research Applications

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Functional Groups Key Properties
Target Compound 7-hydroxy, N-(1-methoxypropan-2-yl) 297.3 (calc.) Hydroxy, methoxy, carboxamide Moderate H-bonding, balanced lipophilicity
7-hydroxy-N-(3-hydroxypropyl) analog (CAS 906148-09-2) 7-hydroxy, N-(3-hydroxypropyl) 269.277 Two hydroxy groups, carboxamide High aqueous solubility due to dual H-bond donors
5-(4-Methoxyphenyl)-N-phenyl analog (CAS 313705-12-3) 5-(4-methoxyphenyl), N-phenyl 405.4 (calc.) Methoxy, phenyl, carboxamide Increased lipophilicity, potential metabolic stability
5-(4-Nitrophenyl)-7-methyl analog (CAS 5975-86-0) 5-(4-nitrophenyl), 7-methyl 408.4 (calc.) Nitro, methyl, phenyl Electron-withdrawing effects, enhanced reactivity

Key Observations :

  • Hydroxy vs. Methoxy Groups : The target compound’s 7-hydroxy group enables stronger hydrogen bonding compared to the 3-hydroxypropyl analog’s terminal hydroxy group, which may improve target binding but reduce membrane permeability .
  • N-Substituents : The 1-methoxypropan-2-yl chain in the target compound offers steric hindrance intermediate between the 3-hydroxypropyl (flexible) and phenyl (rigid) groups, influencing pharmacokinetics .

Crystallographic and Conformational Analysis

Crystallographic studies of related thiazolo[3,2-a]pyrimidines (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) reveal a puckered pyrimidine ring with dihedral angles of ~80.9° between the thiazolo-pyrimidine and aryl rings .

Table 2: Crystallographic Parameters

Compound Dihedral Angle (°) Ring Puckering Amplitude (Å) Notable Interactions
Target Compound (predicted) ~80–85 (similar to ) 0.22–0.25 C–H···O and O–H···O H-bonds
Ethyl 7-methyl-3-oxo-5-phenyl analog 80.94 0.224 C–H···O chains along c-axis
7-Chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one 77–82 0.18–0.20 Cl···π interactions

Biological Activity

7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898412-24-3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H13N3O4SC_{11}H_{13}N_{3}O_{4}S. The structure features a thiazolo-pyrimidine core, which is known for its biological activity. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. In vitro assays have shown that compounds similar to 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity against Cancer Cell Lines: A derivative demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells, with a potency greater than the reference drug Sorafenib .
  • Selectivity: The compound displayed low toxicity towards normal liver cells (Chang liver), indicating a favorable therapeutic index .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have also been reported to possess antibacterial properties. The compound's structure allows it to inhibit bacterial growth effectively.

Research Insights:

  • Broad-Spectrum Activity: Compounds in this class have shown effectiveness against resistant strains of bacteria. For instance, derivatives exhibited antibacterial activity comparable to established antibiotics like Ciprofloxacin .

Antidiabetic and Antifungal Properties

In addition to its antitumor and antibacterial activities, thiazolo[3,2-a]pyrimidines are being investigated for their potential antidiabetic and antifungal effects.

Study Results:

  • Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes related to glucose metabolism.
  • Antifungal Activity: Preliminary tests suggest efficacy against common fungal pathogens.

The biological activity of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial survival.
  • Receptor Modulation: It has been identified as a positive allosteric modulator for certain receptors, enhancing their activity in therapeutic contexts .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorM-HeLa (cervical cancer)High cytotoxicity
AntibacterialVarious bacterial strainsBroad-spectrum antibacterial activity
AntidiabeticEnzymes related to glucoseInhibition observed
AntifungalCommon fungal pathogensEfficacy noted

Case Study 1: Cytotoxicity Assessment

A study involving the evaluation of thiazolo[3,2-a]pyrimidine derivatives revealed that compounds with specific substitutions at the C5 position exhibited enhanced cytotoxicity against M-HeLa cells compared to others in the series. This highlights the importance of structural modifications in optimizing biological activity .

Case Study 2: Antibacterial Efficacy

Another study tested various thiazolo-pyrimidine derivatives against resistant bacterial strains. The findings indicated that certain modifications significantly improved antibacterial potency, suggesting a pathway for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.